Chevalone B

Content Navigation

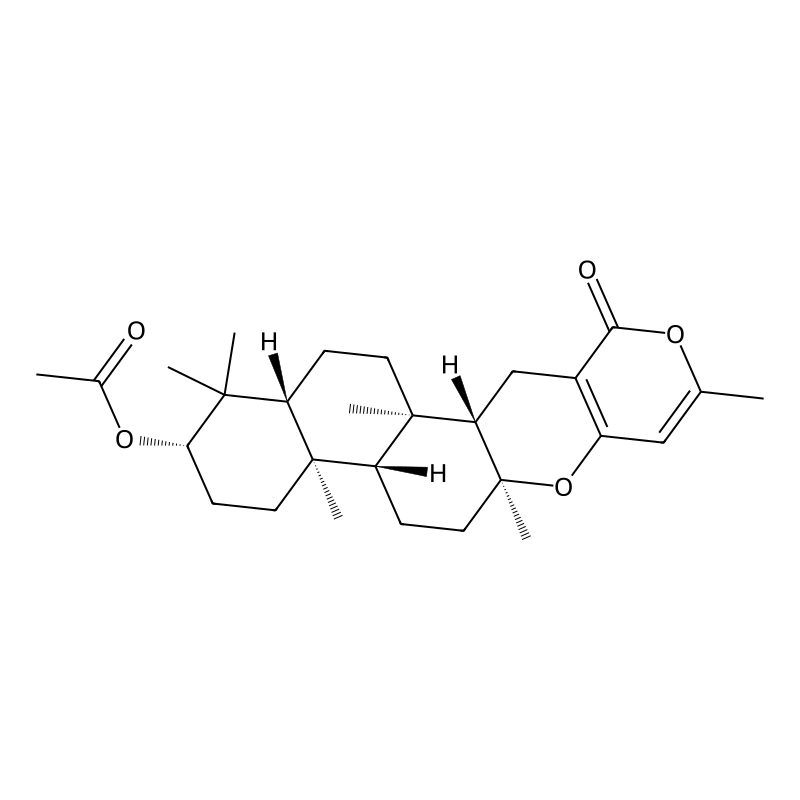

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chevalone B is a meroterpenoid compound primarily isolated from fungi, particularly from species within the genus Aspergillus. It is characterized by a complex structure that includes a bicyclic system and multiple functional groups, contributing to its diverse biological activities. The molecular formula of Chevalone B is , and it exhibits significant structural similarity to other chevalones, which are known for their varied biological properties.

There is currently no scientific research available on a compound called "Chevalone B". Scientific literature databases like PubMed and Google Scholar yield no results for this specific term.

It's possible that "Chevalone B" could be:

- A misspelling of a known scientific compound.

- A recently discovered compound not yet documented in scientific literature.

- A fictional compound used in a book, movie, or other creative work.

- Oxidation: This can convert hydroxyl groups into carbonyl groups, significantly altering the compound's reactivity and biological activity.

- Reduction: Reductive processes can modify the functional groups, potentially enhancing or diminishing its bioactivity.

- Substitution Reactions: The presence of reactive functional groups allows for substitution reactions that can lead to the formation of various analogues with altered properties .

These reactions are essential for the derivatization of Chevalone B, enabling the synthesis of new compounds with potentially enhanced biological activities.

Chevalone B exhibits a range of biological activities:

- Antimicrobial Properties: It has shown weak antibacterial activity against certain strains, making it a candidate for further research in antimicrobial applications .

- Anticancer Activity: Some studies suggest that Chevalone B may inhibit the viability of cancer cells, particularly in synergy with established chemotherapeutic agents like doxorubicin .

- Cytotoxic Effects: The compound has also been evaluated for its cytotoxic effects on various cell lines, indicating potential applications in cancer therapy and drug development .

The synthesis of Chevalone B can be achieved through several methods:

- Natural Extraction: Primarily isolated from fungal sources such as Aspergillus versicolor and Aspergillus hiratsukae, where it is produced as part of the organism's secondary metabolite profile.

- Biocatalytic Synthesis: Utilizing genetically engineered fungal strains to express specific biosynthetic pathways can yield Chevalone B and its analogues efficiently. This method often involves the co-expression of multiple genes responsible for different steps in the biosynthesis .

- Chemical Derivatization: Following extraction, Chevalone B can be chemically modified through oxidation or reduction to create various derivatives with altered properties .

Chevalone B holds promise in several fields:

- Pharmaceutical Development: Due to its bioactive properties, it is being investigated for potential use in developing new antimicrobial and anticancer drugs.

- Natural Products Research: As a representative of fungal metabolites, it contributes to the study of biodiversity in natural products and their applications in medicine.

- Biotechnology: The ability to synthesize and modify Chevalone B through biocatalysis opens avenues for producing novel compounds with tailored biological activities .

Studies on the interactions of Chevalone B with other compounds reveal significant insights into its potential synergistic effects. For instance:

- Combination Therapy: Research indicates that when used alongside doxorubicin, Chevalone B enhances the cytotoxicity against breast cancer cells, suggesting a synergistic mechanism that could improve therapeutic outcomes .

- Mechanistic Studies: Investigations into how Chevalone B interacts at the molecular level with cellular targets are ongoing, aiming to elucidate its mode of action and optimize its use in therapeutic settings .

Chevalone B shares structural similarities with several other meroterpenoids. Key comparisons include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chevalone A | Similar bicyclic structure; fewer hydroxyl groups | Antimicrobial properties similar to Chevalone B |

| Chevalone C | Contains additional carbonyl functionalities | Enhanced cytotoxicity compared to Chevalone B |

| Chevalone D | Hydroxylated at different positions | Potentially stronger antibacterial effects |

| Neoechinulin A | Different backbone structure; less complex | Antifungal activity |

Chevalone B's unique combination of structural features and biological activities distinguishes it from these related compounds, making it an important subject for further research in medicinal chemistry and pharmacology.

The biosynthesis of Chevalone B begins with the fusion of terpenoid and polyketide precursors, a hallmark of meroterpenoids. In Eurotium chevalieri, the terpenoid moiety likely originates from farnesyl pyrophosphate (FPP), which undergoes cyclization to form a decalin core. This cyclization is catalyzed by terpene cyclases, which stabilize carbocation intermediates through specific amino acid residues. For example, the formation of the bicyclic structure in Chevalone B’s terpenoid portion involves a syn-coplanar cyclization mechanism, as evidenced by the stereochemistry of its decalin system.

Comparative analysis of related meroterpenoids, such as chevalones A–D, suggests that Eurotium chevalieri employs a conserved cyclization strategy to generate the tricyclic scaffold common to this family. The polyketide segment, derived from a tetraketide synthase (TKS), is subsequently fused to the terpenoid core via an aldol condensation reaction, forming the characteristic α-pyrone ring. This hybrid structure is further elaborated through oxidative modifications, as detailed below.

Enzymatic Cascade Involving Short-Chain Dehydrogenases/Reductases and Cytochrome P450 Monooxygenases

The post-cyclization modifications of Chevalone B involve a series of oxidoreductases. Short-chain dehydrogenases/reductases (SDRs) play a pivotal role in introducing hydroxyl groups and ketone functionalities. For instance, a dehydrogenase homologous to those in Aspergillus species catalyzes the oxidation of a secondary alcohol to a ketone at C-18, a critical step in forming Chevalone B’s spirolactone moiety. This enzyme’s substrate promiscuity enables it to act on multiple intermediates, facilitating pathway branching.

Cytochrome P450 monooxygenases (CYPs) further diversify the structure by mediating epoxidation or hydroxylation. Although direct evidence for CYP involvement in Chevalone B’s biosynthesis is limited, studies on analogous meroterpenoids, such as chevalone E, reveal that CYPs introduce epoxy groups at C-11/C-12, which are later rearranged into hemiacetal bridges. These modifications underscore the enzymatic versatility required to generate Chevalone B’s complex architecture.

Table 1: Key Enzymatic Modifications in Chevalone B Biosynthesis

Branching Pathways for Meroterpenoid Diversification

The metabolic grid leading to Chevalone B intersects with pathways producing structurally related analogues. For example, the dehydrogenase responsible for oxidizing C-18 in Chevalone B also processes chevalone E, yielding derivatives with spirolactone or hemiacetal functionalities. This enzyme’s ability to act on multiple substrates explains the coexistence of Chevalone B with analogues like chevalones H–M in fungal extracts.

Branching is further influenced by the timing of polyketide-terpenoid fusion. Early fusion results in α-pyrone meroterpenoids (e.g., Chevalone B), while delayed fusion favors benzopyran-containing variants. Additionally, non-enzymatic reactions, such as lactonization of hemiacetal intermediates, contribute to structural diversity.

Comparative Genomics of Eurotium chevalieri Secondary Metabolite Clusters

Genomic analyses of Eurotium chevalieri have identified biosynthetic gene clusters (BGCs) harboring terpene cyclases, P450s, and tailoring enzymes. These clusters share homology with those in Aspergillus species, particularly in regions encoding polyketide synthases and prenyltransferases. However, Eurotium chevalieri BGCs exhibit unique modular arrangements, such as the fusion of a TKS gene with a trans-acting enoylreductase, which may explain its propensity for producing α-pyrone meroterpenoids.

Table 2: Comparative Features of Meroterpenoid BGCs

The evolutionary divergence of these clusters highlights adaptive strategies for niche-specific metabolite production. For instance, the presence of additional methyltransferases in Aspergillus hiratsukae correlates with the O-methylation patterns observed in chevalones H–M, whereas Eurotium chevalieri prioritizes hydroxylation and lactonization.

Chevalone B, a meroterpenoid with the molecular formula C28H40O5 and molecular weight of 456.6 g/mol, was originally isolated from the fungus Eurotium chevalieri (also known as Aspergillus chevalieri) [2] [8] [27]. This compound demonstrates significant cytotoxic activity against cancer cell lines, with IC50 values of 2.9 µg/mL (6.35 µM) against KB human epidermoid carcinoma cells and 9.8 µg/mL (21.47 µM) against NCI-H187 human small cell lung cancer cells [2] [52] [55]. The following sections examine the molecular mechanisms through which Chevalone B and related meroterpenoids induce apoptosis.

Caspase Activation Pathways Modulated by Meroterpenoids

Meroterpenoids activate the caspase cascade through multiple pathways, representing a fundamental mechanism of apoptosis induction [1] [4]. The caspase family consists of initiator caspases (caspase-8, caspase-9, caspase-10) and executioner caspases (caspase-3, caspase-6, caspase-7) that work in a hierarchical proteolytic cascade [19] [23] [45]. Meroterpenoids such as those structurally related to Chevalone B trigger caspase activation through both extrinsic and intrinsic pathways [17] [39].

The intrinsic pathway activation by meroterpenoids involves the formation of the apoptosome complex, a critical molecular platform that amplifies the apoptotic signal [44] [18]. Cytochrome c released from mitochondria binds to Apoptotic Protease-Activating Factor-1 (APAF-1), forming a radially-symmetric heptameric structure that recruits and activates caspase-9 [44] [18]. Once activated, caspase-9 cleaves and activates executioner caspases-3 and -7, leading to extensive intracellular proteolysis and cellular demolition [19] [44] [45].

Recent studies demonstrate that meroterpenoids can induce a two-tiered caspase activation cascade involving seven different caspases, with caspase-3 serving as a central hub for secondary caspase activation events [19]. The proteolytic activity results in cleavage of key substrates including Death Effector Domain-containing proteins, Rho-associated protein kinase 1 (ROCK1), and Poly (ADP-ribose) polymerase (PARP), which are essential for the morphological changes associated with apoptosis [39] [45].

| Caspase Type | Function | Meroterpenoid-Mediated Activation | Key Substrates |

|---|---|---|---|

| Caspase-8 | Initiator (Extrinsic) | Death receptor pathway activation | Bid, PARP |

| Caspase-9 | Initiator (Intrinsic) | Apoptosome-dependent activation | Caspase-3, Caspase-7 |

| Caspase-3 | Executioner | Downstream of caspase-9 activation | ROCK1, DFF45, PARP |

| Caspase-7 | Executioner | Parallel to caspase-3 activation | Nuclear substrates |

Bcl-2 Family Protein Interactions and Mitochondrial Permeabilization

The B-cell lymphoma 2 (Bcl-2) protein family serves as the primary regulatory network controlling mitochondrial outer membrane permeabilization (MOMP), a critical point-of-no-return in apoptosis [10] [11] [20]. Meroterpenoids modulate the complex interactions between pro-apoptotic proteins (Bax, Bak, Bid, Bim) and anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) to trigger mitochondrial dysfunction [9] [39] [42].

Under normal conditions, anti-apoptotic Bcl-2 family proteins sequester pro-apoptotic members through selective protein-protein interactions, maintaining mitochondrial integrity [9] [12]. Meroterpenoid treatment disrupts these protective interactions by promoting conformational changes in Bax and Bak proteins, leading to their oligomerization and insertion into the mitochondrial outer membrane [40] [41] [42]. This oligomerization process is spontaneous in hydrophobic membrane environments and results in the formation of protein pores that allow the release of apoptogenic factors [41] [42].

The molecular mechanism involves a multi-step process beginning with Bax translocation from the cytosol to mitochondria, followed by insertion of both the pore domain (helices α5-α6) and tail-anchor (helix α9) into membranes prior to oligomerization [42]. Unlike other pore-forming proteins, Bax membrane permeabilization results from oligomerization of transmembrane monomers rather than concerted insertion of preformed oligomers [42]. This unique mechanism allows for the formation of large pores capable of accommodating proteins larger than 100 kDa [20].

Meroterpenoid-induced MOMP triggers the sequential release of multiple apoptogenic factors with distinct kinetics [12] [37]. Cytochrome c, Second mitochondria-derived activator of caspases/Direct inhibitor of apoptosis-binding protein with low pI (Smac/DIABLO), and High temperature requirement protein A2/Omi stress-regulated endoprotease (HtrA2/Omi) are released rapidly within the first 30 minutes [12]. In contrast, Apoptosis-inducing factor (AIF) and Endonuclease G require caspase activation downstream of initial mitochondrial permeabilization for their release [12].

| Apoptogenic Factor | Molecular Weight (kDa) | Release Kinetics | Mechanism |

|---|---|---|---|

| Cytochrome c | 12 | Rapid (5-30 min) | Bax/Bak-mediated pore formation |

| Smac/DIABLO | 25 (monomer) | Rapid (5-30 min) | Outer membrane permeabilization |

| HtrA2/Omi | 36 | Rapid (5-30 min) | Outer membrane permeabilization |

| AIF | 67 | Delayed (>30 min) | Caspase-dependent secondary release |

| Endonuclease G | 27 | Delayed (>30 min) | Caspase-dependent secondary release |

ROS-Mediated Intrinsic Apoptotic Signaling Networks

Reactive oxygen species generation represents a crucial mechanism through which meroterpenoids induce intrinsic apoptotic signaling [17] [21] [57]. The structural features of meroterpenoids, particularly their quinone moieties, enable redox cycling that generates reactive oxygen species capable of damaging cellular components [57]. This oxidative stress triggers multiple pro-apoptotic signaling cascades that converge on mitochondrial dysfunction [17] [21].

Meroterpenoid-induced reactive oxygen species production occurs through both mitochondrial and non-mitochondrial sources [13] [15]. Mitochondrial respiratory chain complex I inhibition leads to electron leakage and superoxide formation, while the quinone functional groups in meroterpenoids can directly participate in redox reactions generating hydrogen peroxide and hydroxyl radicals [15] [57]. The resulting oxidative stress causes lipid peroxidation, protein oxidation, and DNA damage that collectively trigger apoptotic responses [21].

The oxidative stress response involves activation of stress-responsive transcription factors and kinases that modulate apoptotic gene expression [21] [34]. Reactive oxygen species activate p38 mitogen-activated protein kinase signaling pathways, which in turn phosphorylate and activate pro-apoptotic Bcl-2 family proteins [4] [17]. Additionally, oxidative stress can directly modify cysteine residues in Bax, promoting its conformational activation and mitochondrial translocation [21].

Meroterpenoids also interfere with cellular antioxidant systems, creating a pro-oxidant environment that favors apoptosis induction [17] [21]. The depletion of glutathione and inhibition of antioxidant enzymes such as catalase and superoxide dismutase amplify the oxidative damage [15] [21]. This creates a positive feedback loop where initial reactive oxygen species generation leads to further mitochondrial dysfunction and additional reactive oxygen species production [21].

| ROS Type | Generation Mechanism | Cellular Targets | Apoptotic Consequence |

|---|---|---|---|

| Superoxide (O2- −) | Complex I inhibition | Mitochondrial membranes | Membrane lipid peroxidation |

| Hydrogen peroxide (H2O2) | Superoxide dismutation | DNA, proteins | Oxidative DNA damage |

| Hydroxyl radical (- OH) | Fenton reaction | All biomolecules | Non-specific cellular damage |

| Singlet oxygen (1O2) | Quinone photosensitization | Membrane lipids | Membrane destabilization |

Transcriptional Regulation of Pro-Apoptotic Gene Expression

Meroterpenoids exert profound effects on the transcriptional machinery governing apoptotic gene expression, particularly through modulation of the p53 tumor suppressor pathway and related transcription factors [31] [32] [34]. The p53 protein functions as a central hub that integrates cellular stress signals and orchestrates transcriptional responses leading to cell cycle arrest or apoptosis [31] [38]. Meroterpenoid treatment stabilizes and activates p53 through post-translational modifications including phosphorylation, acetylation, and sumoylation [38].

Activated p53 directly transactivates numerous pro-apoptotic genes including Bax, Bid, p53 upregulated modulator of apoptosis (PUMA), and Noxa through sequence-specific DNA binding [34] [38]. The p53 response element recognition allows for coordinate upregulation of genes encoding pro-apoptotic Bcl-2 family members, death receptors, and apoptosis-related enzymes [31] [38]. Additionally, p53 transcriptionally represses anti-apoptotic genes such as Bcl-2 and survivin, shifting the cellular balance toward apoptosis [31].

Beyond p53, meroterpenoids influence other transcription factors critical for apoptotic gene regulation [14] [33]. Interferon regulatory factor 4 (IRF4) undergoes concentration-dependent regulation that controls the balance between cell survival and death programs [14]. At low concentrations, IRF4 promotes survival gene expression, while sustained high-level expression shifts toward pro-apoptotic gene activation [14]. This kinetic control mechanism allows for precise temporal regulation of cell fate decisions [14].

Nuclear factor kappa B (NF-κB) represents another crucial transcriptional regulator modulated by meroterpenoids [6] [46] [50]. Under normal conditions, NF-κB promotes expression of anti-apoptotic genes including inhibitor of apoptosis proteins and Bcl-xL [46]. Meroterpenoid treatment can inhibit NF-κB activation through multiple mechanisms, including prevention of inhibitor of NF-κB alpha (IκBα) degradation and direct interference with DNA binding [46] [58]. This inhibition removes transcriptional support for survival genes while permitting pro-apoptotic gene expression [46].

The transcriptional regulation also involves epigenetic modifications that alter chromatin accessibility at apoptotic gene promoters [31] [33]. Meroterpenoids can influence histone acetylation and methylation patterns through effects on chromatin-modifying enzymes [31]. These epigenetic changes create permissive chromatin states that facilitate binding of pro-apoptotic transcription factors while restricting access to survival gene promoters [31].

| Transcription Factor | Target Genes | Meroterpenoid Effect | Apoptotic Outcome |

|---|---|---|---|

| p53 | Bax, PUMA, Noxa, Bid | Stabilization and activation | Pro-apoptotic gene upregulation |

| IRF4 | Bcl6, plasma cell genes | Concentration-dependent regulation | Context-specific cell fate determination |

| NF-κB | Bcl-xL, IAPs, survivin | Inhibition of activation | Removal of survival signals |

| ATF4/CHOP | DR5, pro-apoptotic genes | Endoplasmic reticulum stress activation | Death receptor upregulation |

Data Summary Tables

Chevalone B Molecular Properties and Cytotoxicity

| Property | Value |

|---|---|

| Molecular Formula | C28H40O5 |

| Molecular Weight | 456.6 g/mol |

| CAS Number | 1318025-75-0 |

| Source Organism | Eurotium chevalieri |

| IC50 (KB cells) | 2.9 µg/mL (6.35 µM) |

| IC50 (NCI-H187 cells) | 9.8 µg/mL (21.47 µM) |

Comparative Meroterpenoid Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Chevalone B | KB | 2.9 | [2] [52] [55] |

| Chevalone B | NCI-H187 | 9.8 | [2] [52] [55] |

| Cytochalasin D | KB | 3.25 | [30] |

| Cytochalasin D | NCI-H187 | 5.95 | [30] |

| Ergosterol peroxide | NCI-H187 | 5.81 | [30] |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types